molecular formula C25H22F2N2OS B2721069 N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-61-8

N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2721069
CAS No.: 851412-61-8
M. Wt: 436.52
InChI Key: AYQMMDCGTHDGLL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether linkage between an indole moiety and an acetamide backbone.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N2OS/c1-16-7-8-17(2)18(11-16)13-29-14-24(20-5-3-4-6-23(20)29)31-15-25(30)28-22-10-9-19(26)12-21(22)27/h3-12,14H,13,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQMMDCGTHDGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.

    Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride under basic conditions.

    Attachment of the Thioacetamide Group: The thioacetamide moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 2-chloro-N-(2,4-difluorophenyl)acetamide in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the thioacetamide group, converting it to a thioether or amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxindole Derivatives: From oxidation reactions.

    Thioether or Amine Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic processes.

Biology

    Biological Probes: Used in studying biological pathways and interactions.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the difluorophenyl and indole groups, as well as the thioacetamide linkage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Key Substituents Functional Groups References
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (Target Compound) Indole-thioacetamide 2,4-difluorophenyl; 2,5-dimethylbenzyl Thioether, Amide
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indole-ethylamide 2-fluoro-biphenyl Amide
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Indole-sulfonamide 2,5-bis(trifluoromethyl)phenyl; 4-chlorobenzoyl; 5-methoxy Sulfonamide, Amide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolyl-acetamide 3,4-dichlorophenyl; 1,5-dimethylpyrazolone Amide
N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide Sulfonamide-acetamide hybrid N,4-dimethylphenylsulfonamido; 4-trifluoromethylphenyl Sulfonamide, Amide
Key Observations:

Indole Modifications : The target compound and analogs in share an indole core, but substituents vary significantly. For example, the 2,5-dimethylbenzyl group in the target compound may enhance lipophilicity and steric bulk compared to the 4-chlorobenzoyl group in .

Halogenation Patterns: Fluorine and chlorine substituents are common. The 2,4-difluorophenyl group in the target compound could improve metabolic stability over non-fluorinated analogs, as seen in .

Hypothesized Bioactivity:
  • Target Compound : The indole-thioacetamide scaffold may interact with enzymes like cyclooxygenase (COX) or kinases, similar to indomethacin analogs . The 2,5-dimethylbenzyl group could enhance selectivity for hydrophobic binding pockets.
  • Comparison with Analogs :
    • The sulfonamide in demonstrated potent inhibition of COX-2 due to its electron-withdrawing trifluoromethyl groups, which enhance binding affinity.
    • The pyrazolyl-acetamide in showed structural flexibility, with three conformers in the asymmetric unit, suggesting dynamic binding capabilities .
Solubility and Stability:
  • The 2,4-difluorophenyl group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., ).
  • The thioether linkage may reduce oxidative susceptibility compared to sulfonamides ().

Challenges and Opportunities

  • Synthetic Complexity : The dimethylbenzyl-indole moiety in the target compound may require multi-step synthesis, contrasting with simpler indole derivatives ().
  • Selectivity : While sulfonamides () exhibit high potency, their selectivity can be compromised due to off-target interactions. The target compound’s unique substituents may address this.

Biological Activity

N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with the following key components:

  • Difluorophenyl moiety : Enhances lipophilicity and biological activity.
  • Indole derivative : Known for various pharmacological effects, including anticancer properties.
  • Thioacetamide linkage : Potentially contributes to its biological reactivity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, derivatives containing indole structures often target critical pathways involved in cell cycle regulation and apoptosis.
  • Modulation of Enzymatic Activity : The thioacetamide group may interact with specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic efficacy.
  • Antioxidant Properties : Some studies suggest that compounds with similar frameworks exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress in cells.

Anticancer Activity

A review of various studies highlights the anticancer potential of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest
This compoundA549TBDTBD

Note: TBD indicates that further specific data is required for this compound.

Case Studies

  • Case Study 1 : A study involving a series of indole derivatives demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of thioacetamide derivatives revealed that modifications in the aromatic rings significantly influenced their anticancer efficacy. The presence of fluorine atoms was noted to enhance potency.

Toxicity Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on similar thioacetamide derivatives indicated low cytotoxicity at therapeutic doses. For instance:

CompoundCytotoxicity (µM)Safe Dose Range (µM)
Compound C100<50
This compoundTBDTBD

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Comprehensive toxicity evaluations across various cell lines and in vivo models.
  • Exploration of combination therapies to enhance efficacy against resistant cancer types.

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